![molecular formula C13H14ClNO3 B1442643 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride CAS No. 944895-86-7](/img/structure/B1442643.png)

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride

Vue d'ensemble

Description

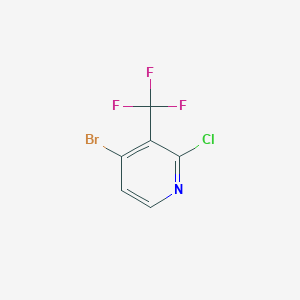

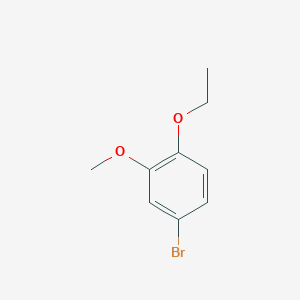

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a chemical compound that contains a total of 30 atoms, including 13 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 31 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 Furane .

Molecular Structure Analysis

The molecular structure of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride includes a furan ring, a benzylamino group, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C13H13NO3/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16) .

Applications De Recherche Scientifique

-

Medicine and Biotechnology

- 5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds and has wide applications in medicine .

- It can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect .

- Therefore, 5-ALA is successfully used in the treatment of tumors and other diseases .

- The methods of application or experimental procedures are not specified in the source .

- The results or outcomes obtained are also not specified in the source .

-

Agriculture

-

Pharmaceuticals

- A series of 5-benzylamine-substituted pyrimido [4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized .

- The goal was to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

- The methods of application or experimental procedures are not specified in the source .

- Analogs with the highest CSNK2A potency showed good activity for inhibition of Mouse Hepatitis Virus (MHV) replication .

- Pharmaceuticals

- A series of 5-benzylamine-substituted pyrimido [4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized .

- The goal was to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

- Among the range of analogs, those bearing electron-withdrawing or donating substituents on the benzyl ring as well as introduction of non-aromatic groups such as the cyclohexylmethyl were shown to maintain CSNK2A activity .

- Analogs with the highest CSNK2A potency showed good activity for inhibition of Mouse Hepatitis Virus (MHV) replication .

- Pharmaceuticals

- A series of 5-benzylamine-substituted pyrimido [4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized .

- The goal was to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

- Among the range of analogs, those bearing electron-withdrawing ( 4c and 4g) or donating ( 4f) substituents on the benzyl ring as well as introduction of non-aromatic groups such as the cyclohexylmethyl ( 4t) were shown to maintain CSNK2A activity .

- The CSNK2A activity was also retained with N -methylation of SGC-CK2-2, but α-methyl substitution of the benzyl substituent led to a 10-fold reduction in potency .

- CSNK2A inhibition potency was restored with indene-based compound 4af, with activity residing in the S-enantiomer ( 4ag ) .

- Analogs with the highest CSNK2A potency showed good activity for inhibition of Mouse Hepatitis Virus (MHV) replication .

Propriétés

IUPAC Name |

5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZZEHSWRCYNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)

![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)

![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)